4'-Nitro-3'-(trifluoromethyl)acetanilide
Overview
Description
4’-Nitro-3’-(trifluoromethyl)acetanilide is an organic compound with the molecular formula C9H7F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to an acetanilide core. This compound is known for its pale yellow solid appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It is known as an impurity of flutamide , which is a non-steroidal selective androgen receptor modulator . Therefore, it might have a similar target, but this needs further investigation.
Result of Action
It is known that strong acids can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . .
Action Environment
It is known that strong acids should avoid contamination with oxidizing agents such as nitrates, oxidizing acids, chlorine bleaches, pool chlorine, etc., as ignition may result . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-3’-(trifluoromethyl)acetanilide typically involves the nitration of 3’-(trifluoromethyl)acetanilide. The reaction is carried out under controlled conditions using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4’-Nitro-3’-(trifluoromethyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 4’-Nitro-3’-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 4’-Amino-3’-(trifluoromethyl)acetanilide.
Substitution: Various substituted acetanilide derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Nitro-3’-(trifluoromethyl)acetanilide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 4’-Nitro-2’-(trifluoromethyl)acetanilide
- 4-Nitro-3-(trifluoromethyl)aniline
Comparison: 4’-Nitro-3’-(trifluoromethyl)acetanilide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the acetanilide core. This positioning influences its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the trifluoromethyl group at the 3’ position enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHJCLQINRFOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192539 | |
Record name | 4-Nitro-3-trifluoromethylacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393-12-4 | |
Record name | 4-Nitro-3-trifluoromethylacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 393-12-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-3-trifluoromethylacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Nitro-3'-(trifluoromethyl)acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-3-TRIFLUOROMETHYLACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6SO2536UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is 4'-Nitro-3'-(trifluoromethyl)acetanilide used in prostate cancer research?
A1: this compound is structurally similar to Flutamide, a known antiandrogen drug used to treat prostate cancer. Researchers have utilized this similarity to design novel molecules where this compound serves as the targeting moiety. This moiety is linked to chelating groups capable of binding to radioactive isotopes like Technetium-99m (99mTc) []. These complexes are being investigated as potential Single Photon Emission Computed Tomography (SPECT) imaging agents for prostate cancer. The this compound portion is intended to direct the radioactive complex to androgen receptors, which are overexpressed in prostate cancer cells [].
Q2: What challenges exist in developing this compound-based imaging agents?
A2: One challenge lies in ensuring the stability of the radioactive complexes. Researchers are exploring various chelating groups and linkers to optimize the stability of the 99mTc complexes with the this compound conjugates []. The goal is to create a complex that remains intact in vivo long enough to allow for effective imaging while minimizing off-target effects from the radioactive isotope.
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